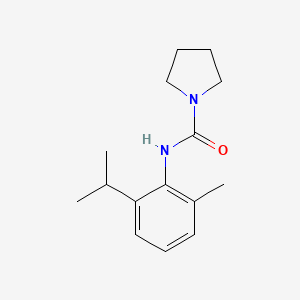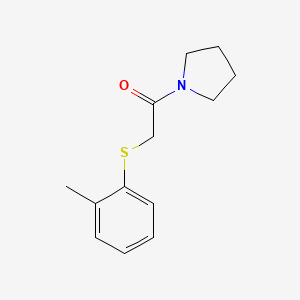
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, also known as MDPHP, is a synthetic cathinone that belongs to the family of pyrrolidinophenone derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPHP is structurally similar to other cathinones, such as alpha-PVP and alpha-PHP, and has been reported to have similar effects on the central nervous system.
Mécanisme D'action
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the stimulation of the central nervous system, leading to euphoria, increased energy, and heightened alertness. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been reported to have anxiogenic effects, which may contribute to its potential use as a research tool for studying anxiety disorders.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may lead to cardiovascular complications. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been reported to cause hyperthermia, which can be dangerous if not managed properly. Additionally, 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been shown to cause oxidative stress and damage to cells, which may contribute to its potential neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potent psychostimulant effects, which may be useful for studying the neurochemical and behavioral effects of stimulant drugs. However, one limitation of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is its potential for abuse and addiction, which may complicate the interpretation of experimental results. Additionally, the potential for cardiovascular and other physiological complications may limit the use of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One area of interest is its potential use as a research tool for studying anxiety disorders, due to its reported anxiogenic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, particularly with regard to its potential neurotoxicity. Finally, research is needed to develop safer and more effective treatments for addiction and other psychiatric disorders, which may be facilitated by a better understanding of the neurochemical mechanisms underlying the effects of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone and related drugs.
Méthodes De Synthèse
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized by various methods, including the reduction of 2-(2-methylphenyl)sulfonylacetic acid with lithium aluminum hydride or the reaction of 2-(2-methylphenyl)sulfonylpyrrolidine with ethyl bromoacetate followed by reduction with lithium aluminum hydride. The synthesis of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is relatively simple and can be achieved using easily accessible reagents.
Applications De Recherche Scientifique
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been reported to have affinity for the dopamine transporter and the serotonin transporter, which are important targets for drugs used to treat psychiatric disorders. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its psychoactive effects.
Propriétés
IUPAC Name |
2-(2-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-6-2-3-7-12(11)16-10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPROUQCOPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

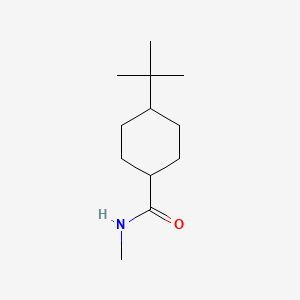





![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
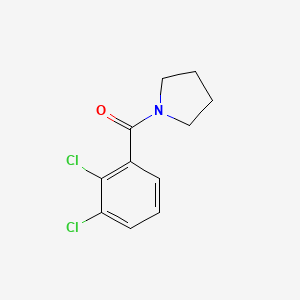
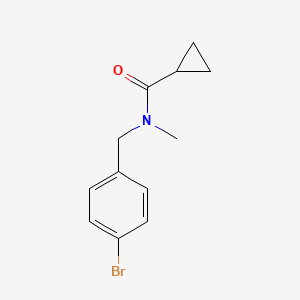
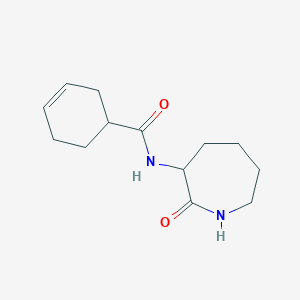
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

